molecular formula C26H23ClN4OS B11506055 1-[8-(4-Chlorophenyl)-1-(3-methylphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

1-[8-(4-Chlorophenyl)-1-(3-methylphenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone

Cat. No.: B11506055
M. Wt: 475.0 g/mol
InChI Key: KDGWJKDZIZGRJC-UHFFFAOYSA-N
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Description

1-[8-(4-CHLOROPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(4-CHLOROPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the spirocyclic core. Key reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are increasingly adopted to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-[8-(4-CHLOROPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the spirocyclic core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[8-(4-CHLOROPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[8-(4-CHLOROPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[8-(4-BROMOPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE
  • 1-[8-(4-FLUOROPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE

Uniqueness

The uniqueness of 1-[8-(4-CHLOROPHENYL)-1-(3-METHYLPHENYL)-6-PHENYL-4-THIA-1,2,6,7-TETRAAZASPIRO[4.5]DECA-2,7-DIEN-3-YL]ETHAN-1-ONE lies in its specific combination of substituents and the resulting chemical and biological properties. The presence of the chlorine atom, for example, may impart distinct reactivity and biological activity compared to its bromine or fluorine analogs.

Properties

Molecular Formula

C26H23ClN4OS

Molecular Weight

475.0 g/mol

IUPAC Name

1-[8-(4-chlorophenyl)-4-(3-methylphenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]ethanone

InChI

InChI=1S/C26H23ClN4OS/c1-18-7-6-10-23(17-18)31-26(33-25(29-31)19(2)32)16-15-24(20-11-13-21(27)14-12-20)28-30(26)22-8-4-3-5-9-22/h3-14,17H,15-16H2,1-2H3

InChI Key

KDGWJKDZIZGRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3(CCC(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl)SC(=N2)C(=O)C

Origin of Product

United States

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